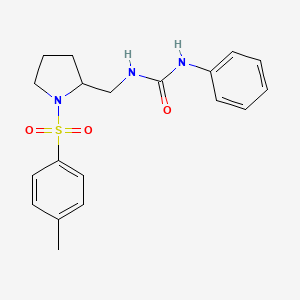

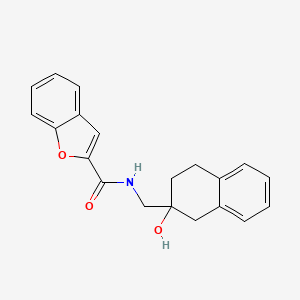

N'-(4-acetamidophenyl)-N-benzyloxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N’-(4-acetamidophenyl)-N-benzyloxamide is a compound that is related to N-(4-acetamidophenyl)-indomethacin amide (N-4-AIA), which is known to be a potent and selective reversible inhibitor of COX-2 .

Synthesis Analysis

The synthesis of compounds related to N’-(4-acetamidophenyl)-N-benzyloxamide involves the use of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid as a key starting material. This compound is used for the preparation of a novel series of pyridazinones, thiazoles derivatives, and other heterocycles via interaction with nitrogen, sulfur, and carbon nucleophiles under Michael addition conditions .Molecular Structure Analysis

The molecular structure of compounds related to N’-(4-acetamidophenyl)-N-benzyloxamide, such as 4-acetamidophenol, has been reported. The linear formula of 4-acetamidophenol is CH3CONHC6H4OH .Chemical Reactions Analysis

The chemical reactions involving compounds related to N’-(4-acetamidophenyl)-N-benzyloxamide include the synthesis of esters of N-(4’-hydroxyphenyl)acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acids . Another reaction involves the synthesis of paracetamol, which is a practical illustration of carbonyl reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds related to N’-(4-acetamidophenyl)-N-benzyloxamide, such as 4-acetamidophenol, include a molecular weight of 151.16, a melting point of 168-172 °C, and a flash point of 188.4±23.2 °C .Scientific Research Applications

- Cyclooxygenase Inhibition : N1-(4-acetamidophenyl)-N2-benzyloxalamide exhibits cyclooxygenase (COX) inhibitory activity, which makes it a candidate for pain management and inflammation control .

- Pharmaceutical Applications : Formulated pharmaceutical products containing this compound are used as analgesics, anti-infectants, and anti-rheumatics. Its antipyretic properties also contribute to its therapeutic potential .

- Chemical Synthesis : Researchers utilize N1-(4-acetamidophenyl)-N2-benzyloxalamide as an intermediate in organic synthesis. Its chemical structure allows for modifications and derivatization, making it valuable for creating novel compounds .

- Chemical Industry : The compound serves as a stabilizer for hydrogen peroxide, a common chemical used in various industrial processes .

- Photography : N1-(4-acetamidophenyl)-N2-benzyloxalamide finds application in photographic chemicals. Its properties contribute to image development and processing .

- Molecular Modifications : Researchers study the SAR of this compound by synthesizing analogs with subtle structural changes. These studies guide the design of more potent derivatives.

Analgesic and Anti-inflammatory Properties

Organic Synthesis Intermediate

Hydrogen Peroxide Stabilizer

Photographic Chemicals

Drug Discovery and Medicinal Chemistry

Biological Activity Studies

Structure-Activity Relationship (SAR)

Mechanism of Action

Target of Action

The primary target of N1-(4-acetamidophenyl)-N2-benzyloxalamide, also known as Acetaminophen, is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation and pain .

Mode of Action

N1-(4-acetamidophenyl)-N2-benzyloxalamide acts as a selective inhibitor of the COX-2 enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The action of N1-(4-acetamidophenyl)-N2-benzyloxalamide primarily affects the arachidonic acid pathway . By inhibiting the COX-2 enzyme, it disrupts the conversion of arachidonic acid into prostaglandins. This leads to a decrease in the levels of prostaglandins, which are involved in mediating inflammation, fever, and pain signals in the body .

Pharmacokinetics

The pharmacokinetic properties of N1-(4-acetamidophenyl)-N2-benzyloxalamide include its Absorption, Distribution, Metabolism, and Excretion (ADME) . After oral administration, it is rapidly absorbed in the gastrointestinal tract. It is then distributed throughout the body, where it exerts its analgesic and antipyretic effects . The compound is metabolized in the liver and excreted in the urine .

Result of Action

The primary result of N1-(4-acetamidophenyl)-N2-benzyloxalamide’s action is the reduction of pain and fever . By inhibiting the production of prostaglandins, it decreases the intensity of pain signals sent to the brain and reduces the body’s set temperature during a fever .

Action Environment

The action, efficacy, and stability of N1-(4-acetamidophenyl)-N2-benzyloxalamide can be influenced by various environmental factors. These include the pH of the stomach , which can affect the absorption of the drug, and the presence of other drugs , which can interact with it and alter its effects . Additionally, individual factors such as age, sex, genetic factors, and overall health status can also influence the drug’s action and efficacy .

Safety and Hazards

properties

IUPAC Name |

N'-(4-acetamidophenyl)-N-benzyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-12(21)19-14-7-9-15(10-8-14)20-17(23)16(22)18-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,22)(H,19,21)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOGDKXEHUGVBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2446006.png)

![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(4-methylbenzyl)-4-phenylthiophene-2-carboxamide](/img/structure/B2446011.png)

![Tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2446014.png)

![3-(4-fluorophenyl)-1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2446015.png)

![1-[(3-Nitrophenyl)sulfonyl]proline](/img/structure/B2446018.png)

![Methyl 2-[(4-hydroxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2446023.png)